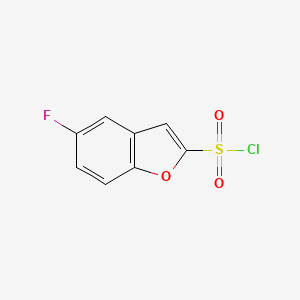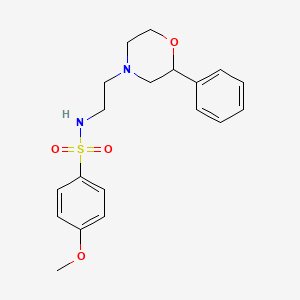
2,4,4-Trifluorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trifluorocyclohexan-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a distinct odor. The molecular formula of this compound is C6H7F3O, and its molecular weight is 152.12 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluorocyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives. One common method includes the use of trifluoroacetic anhydride and a suitable base, such as triethylamine, under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve continuous synthesis processes to ensure efficiency and safety. For example, a continuous reactor can be used to introduce raw materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trifluorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,4,4-Trifluorocyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the formation of N-aryl heterocycles.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trifluorocyclohexan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its fluorine atoms contribute to its reactivity and influence its interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)cyclohexanone: Another fluorinated cyclohexanone derivative with similar reactivity.
Hexafluorocyclohexane: A fully fluorinated cyclohexane with distinct properties due to the presence of six fluorine atoms.
Uniqueness
2,4,4-Trifluorocyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity compared to other fluorinated cyclohexanones .
Propiedades
IUPAC Name |
2,4,4-trifluorocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFFBILNCCTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)
![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)
![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)
![2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2684350.png)
![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)
![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)
![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)

![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)

